molecular formula C14H26N2O3 B594102 4-(BOC-Amino)-1-butanoylpiperidine CAS No. 1352318-26-3

4-(BOC-Amino)-1-butanoylpiperidine

Cat. No.: B594102
CAS No.: 1352318-26-3
M. Wt: 270.373
InChI Key: YSQMZTLKDSRNBL-UHFFFAOYSA-N
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Description

4-(BOC-Amino)-1-butanoylpiperidine is a compound that features a piperidine ring substituted with a butanoyl group and a tert-butoxycarbonyl (BOC) protected amino group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Scientific Research Applications

4-(BOC-Amino)-1-butanoylpiperidine has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

It’s known that boc-protected amines are generally used in the synthesis of various pharmaceutical compounds .

Mode of Action

The compound 4-(BOC-Amino)-1-butanoylpiperidine is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a commonly used protective group for amines in organic synthesis . It is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . This allows for selective deprotection in the presence of other functional groups.

Biochemical Pathways

Boc-protected amines are often used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The boc group is known to be stable under various conditions, which may influence the compound’s bioavailability .

Result of Action

Boc-protected amines are known to be used in the synthesis of various pharmaceutical compounds, suggesting they may have diverse effects depending on the specific context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions . Therefore, the pH and moisture content of the environment could potentially influence the compound’s action. Additionally, the Suzuki–Miyaura coupling reaction, in which Boc-protected amines are often used, is known to be mild and functional group tolerant , suggesting that it could be influenced by the presence of other functional groups in the environment.

Safety and Hazards

The safety data sheet for a similar compound, Boc-protected amino acid, indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance .

Future Directions

The use of Boc-protected amines and amino acids in peptide synthesis continues to play an important role in the field . Future research may focus on the development of novel methods for the synthesis of Boc-protected amines and amino acids, as well as their applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BOC-Amino)-1-butanoylpiperidine typically involves the protection of the amino group using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC anhydride . The general reaction scheme is as follows:

    Protection of the Amino Group: The amino group is reacted with BOC anhydride in the presence of a base to form the BOC-protected amine.

    Formation of the Butanoyl Group: The BOC-protected amine is then reacted with butanoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(BOC-Amino)-1-butanoylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BOC-Amino)-1-butanoylpiperidine is unique due to the presence of both the BOC-protected amino group and the butanoyl group on the piperidine ring. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(1-butanoylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-5-6-12(17)16-9-7-11(8-10-16)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQMZTLKDSRNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680496
Record name tert-Butyl (1-butanoylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-26-3
Record name Carbamic acid, N-[1-(1-oxobutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-butanoylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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